molecular formula C8H13ClN2O B047132 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) CAS No. 122600-28-6

2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI)

Cat. No. B047132
M. Wt: 188.65 g/mol
InChI Key: SXFBIBHSLWORTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Mechanism Of Action

The mechanism of action of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the imine group.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). However, studies have shown that it has low toxicity and is relatively stable under normal laboratory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is its ease of synthesis and purification. Additionally, it has been shown to be a versatile reagent in various organic reactions. However, its limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for the research on 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). One area of interest is its potential applications in the synthesis of novel compounds with pharmaceutical properties. Additionally, further studies on its mechanism of action and its potential applications in other fields such as materials science and catalysis are also warranted.
In conclusion, 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound with significant potential in various scientific research fields. Its ease of synthesis and versatile reactivity make it a valuable tool for organic chemists. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) involves the reaction of N-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a key intermediate in the synthesis of various compounds, including pyridine derivatives and β-lactams. Additionally, it has also been used as a coupling reagent in peptide synthesis.

properties

CAS RN

122600-28-6

Product Name

2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI)

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-chloro-1-(2-methyliminopiperidin-1-yl)ethanone

InChI

InChI=1S/C8H13ClN2O/c1-10-7-4-2-3-5-11(7)8(12)6-9/h2-6H2,1H3

InChI Key

SXFBIBHSLWORTP-UHFFFAOYSA-N

SMILES

CN=C1CCCCN1C(=O)CCl

Canonical SMILES

CN=C1CCCCN1C(=O)CCl

synonyms

2-Piperidinimine, 1-(chloroacetyl)-N-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.